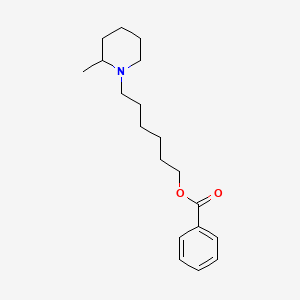
6-(2-Methylpiperidin-1-yl)hexyl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Methylpiperidin-1-yl)hexyl benzoate is a chemical compound with the molecular formula C19H29NO2 and a molecular weight of 303.439 g/mol . It is a benzoate ester derivative that includes a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylpiperidin-1-yl)hexyl benzoate typically involves the esterification of benzoic acid with 6-(2-Methylpiperidin-1-yl)hexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale production .
化学反应分析
Types of Reactions
6-(2-Methylpiperidin-1-yl)hexyl benzoate can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidone derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Piperidone derivatives.
Reduction: 6-(2-Methylpiperidin-1-yl)hexanol.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
科学研究应用
6-(2-Methylpiperidin-1-yl)hexyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-(2-Methylpiperidin-1-yl)hexyl benzoate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, potentially modulating their activity. The benzoate ester group may also play a role in the compound’s overall biological activity by influencing its solubility and membrane permeability .
相似化合物的比较
Similar Compounds
6-(2-Methylpiperidin-1-yl)hexanol: The alcohol derivative of 6-(2-Methylpiperidin-1-yl)hexyl benzoate.
Piperidine: The parent compound of the piperidine ring.
Benzoic Acid: The parent compound of the benzoate ester group.
Uniqueness
This compound is unique due to the combination of the piperidine ring and the benzoate ester group. This combination imparts specific chemical and biological properties that are not observed in the individual components alone .
属性
CAS 编号 |
64050-32-4 |
|---|---|
分子式 |
C19H29NO2 |
分子量 |
303.4 g/mol |
IUPAC 名称 |
6-(2-methylpiperidin-1-yl)hexyl benzoate |
InChI |
InChI=1S/C19H29NO2/c1-17-11-7-9-15-20(17)14-8-2-3-10-16-22-19(21)18-12-5-4-6-13-18/h4-6,12-13,17H,2-3,7-11,14-16H2,1H3 |
InChI 键 |
REXBYBGSZJEITR-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCN1CCCCCCOC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




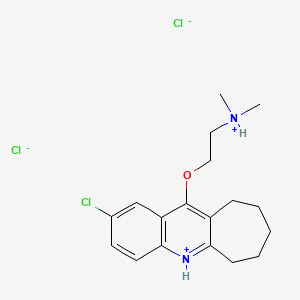

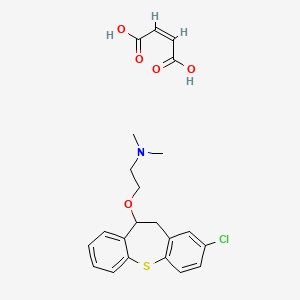
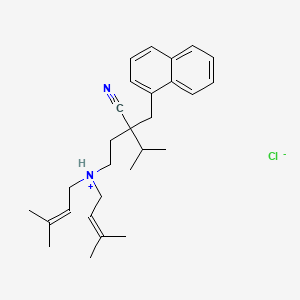
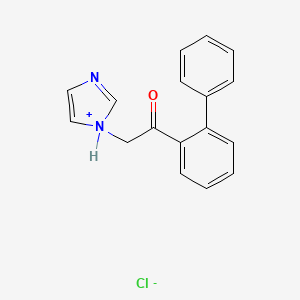
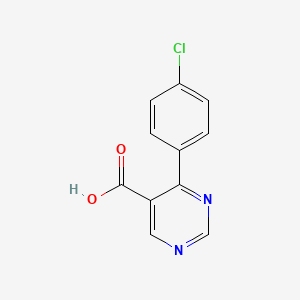

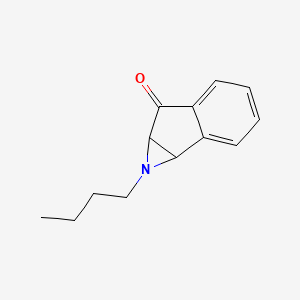
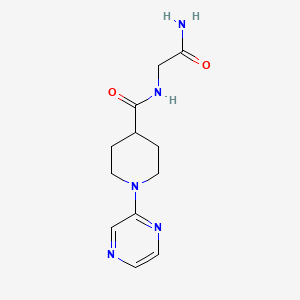
![Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester](/img/structure/B13764519.png)


